molecular formula C12H14 B14418483 (8aS)-3,8-dimethyl-1,8a-dihydroazulene CAS No. 85337-23-1

(8aS)-3,8-dimethyl-1,8a-dihydroazulene

Cat. No.: B14418483
CAS No.: 85337-23-1
M. Wt: 158.24 g/mol
InChI Key: PJSBZKIKQQHYPD-LBPRGKRZSA-N
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Description

(8aS)-3,8-dimethyl-1,8a-dihydroazulene is a chemical compound with the molecular formula C12H14. It belongs to the class of azulenes, which are bicyclic aromatic hydrocarbons. Azulenes are known for their unique blue color and are often used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8aS)-3,8-dimethyl-1,8a-dihydroazulene typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of cyclopentadiene and acetylene derivatives, followed by a series of cyclization and reduction steps. The reaction conditions often require the use of catalysts such as palladium or platinum to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(8aS)-3,8-dimethyl-1,8a-dihydroazulene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into fully saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the azulene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents are commonly employed.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated azulenes, nitroazulenes.

Scientific Research Applications

(8aS)-3,8-dimethyl-1,8a-dihydroazulene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex azulene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory effects.

    Industry: Utilized in the production of dyes and pigments due to its unique blue color.

Mechanism of Action

The mechanism of action of (8aS)-3,8-dimethyl-1,8a-dihydroazulene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but its anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(8aS)-3,8-dimethyl-1,8a-dihydroazulene is unique due to its specific structural configuration and the presence of two methyl groups at positions 3 and 8. This configuration imparts distinct chemical and physical properties, such as its characteristic blue color and reactivity patterns, making it valuable in various applications.

Properties

CAS No.

85337-23-1

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

IUPAC Name

(8aS)-3,8-dimethyl-1,8a-dihydroazulene

InChI

InChI=1S/C12H14/c1-9-5-3-4-6-11-10(2)7-8-12(9)11/h3-7,12H,8H2,1-2H3/t12-/m0/s1

InChI Key

PJSBZKIKQQHYPD-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC[C@@H]2C1=CC=CC=C2C

Canonical SMILES

CC1=CCC2C1=CC=CC=C2C

Origin of Product

United States

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